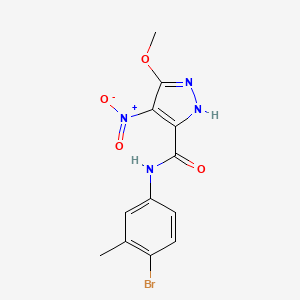![molecular formula C14H9ClF2N4O2 B10956498 3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956498.png)
3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Méthodes De Préparation
The synthesis of 3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3-aminopyrazole with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core. This intermediate is then further functionalized with a chlorinating agent and a difluoromethoxy-substituted phenyl group . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .
Analyse Des Réactions Chimiques
3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site, enhancing its inhibitory potency .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C14H9ClF2N4O2 |
|---|---|
Poids moléculaire |
338.69 g/mol |
Nom IUPAC |
3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H9ClF2N4O2/c15-10-11(20-21-7-3-6-18-12(10)21)13(22)19-8-4-1-2-5-9(8)23-14(16)17/h1-7,14H,(H,19,22) |
Clé InChI |
KFSFTSMYOHAHLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=NN3C=CC=NC3=C2Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956416.png)
![13-(difluoromethyl)-11-methyl-4-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956417.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B10956421.png)
![1-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-3-cyclohexylurea](/img/structure/B10956422.png)
![Methyl 5-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B10956427.png)
![4-[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956433.png)
![N-[4-(difluoromethoxy)phenyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10956446.png)
![Propan-2-yl 4-cyano-3-methyl-5-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B10956448.png)
![(4,5-Dibromothiophen-2-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B10956453.png)
![13-(difluoromethyl)-4-[2-(4-nitropyrazol-1-yl)ethyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956456.png)
![4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10956473.png)
![3,5-bis(difluoromethyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10956475.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine](/img/structure/B10956491.png)

